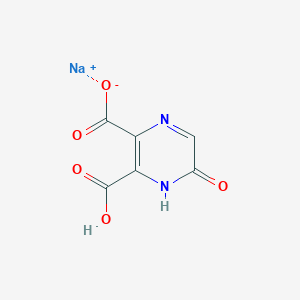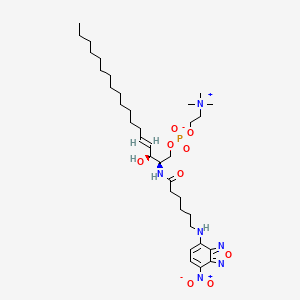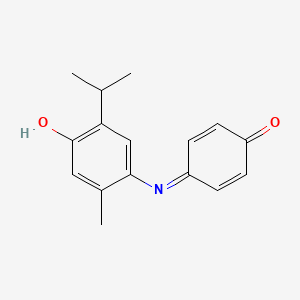
Thymolindophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymolindophenol is a chemical compound known for its distinctive properties and applications in various scientific fields. It is a derivative of thymol, a monoterpene phenol found in thyme oil, and indophenol, a synthetic dye. This compound is often used as an indicator in redox titrations due to its ability to change color based on the oxidation state of the solution.
准备方法
Synthetic Routes and Reaction Conditions: Thymolindophenol can be synthesized through a series of chemical reactions involving thymol and indophenol. The process typically involves the nitration of thymol to produce nitrothymol, followed by a reduction step to convert nitrothymol to aminothymol. The aminothymol is then coupled with indophenol under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions: Thymolindophenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which is the basis for its use as a redox indicator.
Reduction: The compound can be reduced back to its original state after oxidation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution Reactions: Various reagents, including halogens and acids, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of oxidized derivatives, while reduction leads to the regeneration of the original compound.
科学研究应用
Thymolindophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in titrations to determine the concentration of oxidizing or reducing agents.
Biology: Employed in biochemical assays to study redox reactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments, as well as in quality control processes in various manufacturing sectors.
作用机制
The mechanism of action of thymolindophenol involves its ability to undergo reversible redox reactions. The compound changes color based on its oxidation state, which is influenced by the presence of oxidizing or reducing agents. This property makes it an effective indicator in various chemical and biochemical assays. The molecular targets and pathways involved in its action include electron transfer processes and interactions with reactive oxygen species.
相似化合物的比较
Thymolindophenol can be compared with other similar compounds, such as:
Thymol Blue: Another redox indicator with similar properties but different color change ranges.
Indophenol Blue: A synthetic dye used in similar applications but with distinct chemical properties.
Methylene Blue: A redox indicator and dye with broader applications in medicine and biology.
Uniqueness: this compound is unique due to its specific color change properties and its ability to act as both an oxidizing and reducing agent. This versatility makes it valuable in a wide range of scientific and industrial applications.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can effectively utilize this compound in their work.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H17NO2/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12/h4-10,19H,1-3H3 |
InChI 键 |
VMALKKWZDTZFCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


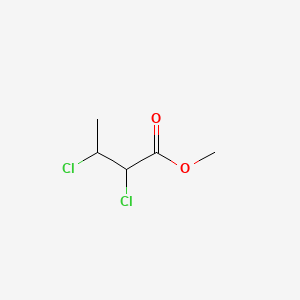

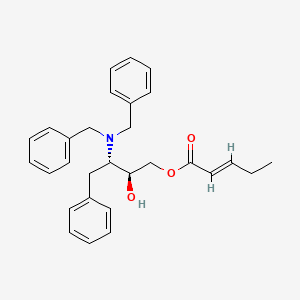
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
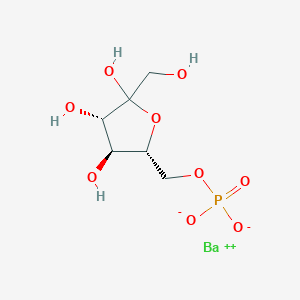
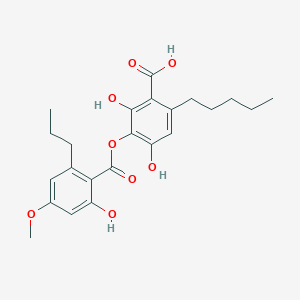
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
